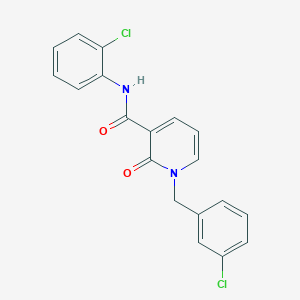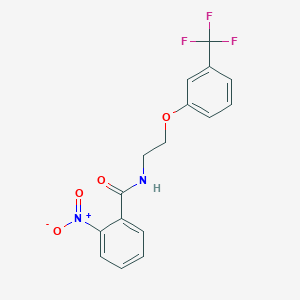
2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 360.3 g/mol. In
Scientific Research Applications
Novel Complex Synthesis
The synthesis and characterization of novel complexes with potential applications in various fields of research have been detailed. For example, a dianionic dinickel(II) complex was synthesized, showcasing its unique structure and electrochemical properties. This complex demonstrates ligand-based oxidation processes leading to the formation of stable mono- and diphenoxyl radical complexes, which could be relevant for studies in radical chemistry and materials science (Bénisvy et al., 2011).
Material Science Applications
Research into the preparation and performance of specific compounds and their derivatives has led to the development of materials with unique properties. For instance, the synthesis of 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene and its application in producing transparent polyimide films highlights the compound's significance in creating advanced materials with potential applications in electronics and optics (Fu Ju-sun, 2010).
Structural Analysis and Characterization
The structural analysis of related compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, provides insights into their molecular configurations. Such studies are crucial for understanding the fundamental properties of these compounds and for designing new materials or drugs with desired characteristics (Saeed, Hussain, & Flörke, 2008).
Antimicrobial Properties
Investigations into the antimicrobial properties of new compounds can lead to the discovery of novel antimicrobial agents. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, underscoring their potential in developing new antimicrobial therapies (Limban et al., 2011).
Corrosion Inhibition
Research on the application of N-phenyl-benzamides as corrosion inhibitors for mild steel in acidic conditions has revealed that specific substituents can significantly affect their efficiency. Such studies are vital for the development of more effective corrosion inhibitors, which are crucial in protecting metals in industrial applications (Mishra et al., 2018).
Properties
IUPAC Name |
2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4/c17-16(18,19)11-4-3-5-12(10-11)25-9-8-20-15(22)13-6-1-2-7-14(13)21(23)24/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJQCICYWWNXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2762308.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2762311.png)
![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)
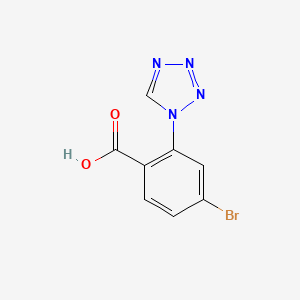
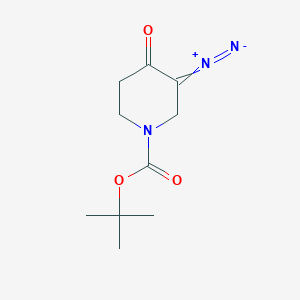

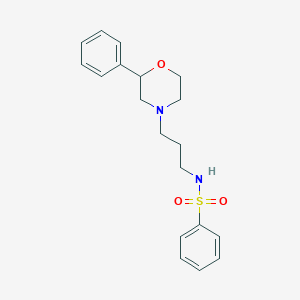


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2762325.png)
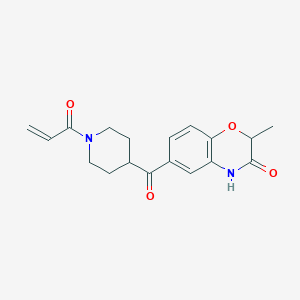
![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)
